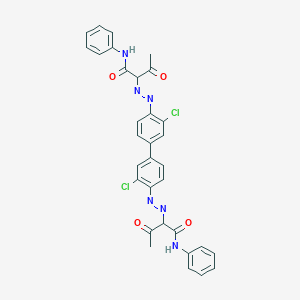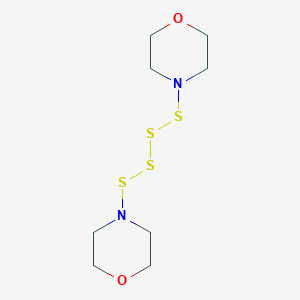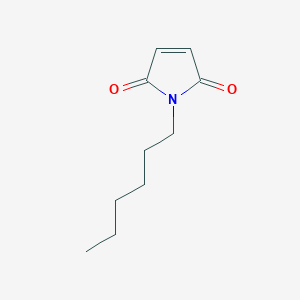
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential applications in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animals and humans.
Scientific Research Applications
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been widely used in scientific research to model Parkinson's disease in animals and to investigate the pathogenesis of the disease. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. This makes Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential new therapies.
Mechanism of Action
The mechanism of action of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that selectively accumulates in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinsonian symptoms.
Biochemical and Physiological Effects
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide as a model for Parkinson's disease has several advantages. It selectively targets dopaminergic neurons in the substantia nigra, which is a key feature of Parkinson's disease. It also induces Parkinsonian symptoms that closely resemble those seen in humans, making it a valuable tool for studying the disease. However, there are also limitations to the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. It is a potent neurotoxin that can be dangerous to handle, and its effects can be irreversible. It also does not fully replicate the complexity of Parkinson's disease, which involves multiple systems and pathways.
Future Directions
There are several future directions for research involving Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. One area of interest is the development of new therapies that can protect dopaminergic neurons from Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide-induced toxicity. Another area of interest is the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with other neurotoxins to model more complex neurodegenerative diseases. Additionally, the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with imaging techniques may provide new insights into the pathogenesis of Parkinson's disease.
Synthesis Methods
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide can be synthesized by condensing 2-acetylpyridine with benzylhydrazine in the presence of formic acid. The resulting product is then treated with methyl iodide to yield Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. This synthesis method has been well-established in the literature and has been used to produce Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide for various research applications.
properties
CAS RN |
17258-16-1 |
|---|---|
Product Name |
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide |
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C14H16N4O/c1-11-8-12(2)15-16-14(11)17-18(10-19)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
QRFGIUQJSOSUJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
Canonical SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
Other CAS RN |
17258-16-1 |
synonyms |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)





